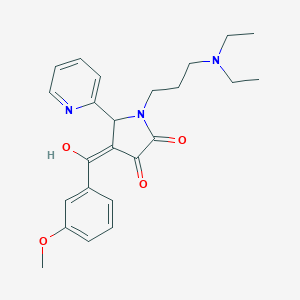

1-(3-(diethylamino)propyl)-3-hydroxy-4-(3-methoxybenzoyl)-5-(pyridin-2-yl)-1H-pyrrol-2(5H)-one

Description

Chemical Identity and Structural Features of the Pyrrolone Scaffold

The pyrrolone scaffold represents a fundamental building block in medicinal chemistry, characterized by its five-membered heterocyclic ring structure containing both nitrogen and oxygen atoms. Pyrrole itself is a heterocyclic, aromatic, organic compound with the formula C₄H₄NH, appearing as a colorless volatile liquid that darkens readily upon exposure to air. The pyrrolone structure specifically refers to the oxidized form where a carbonyl group is incorporated into the ring system, creating the characteristic 2(3H)-pyrrolone or pyrrol-2(5H)-one framework.

The aromaticity of the pyrrolone system arises from the partial delocalization of lone pair electrons on the nitrogen atom into the ring, creating a 4n + 2 aromatic system according to Hückel's rule. This aromatic character contributes significantly to the stability and reactivity patterns observed in pyrrolone derivatives. The resonance energy of pyrrole systems, while modest compared to benzene (88 kJ/mol versus 152 kJ/mol), is comparable to other heterocycles such as thiophene and furan.

| Structural Component | Chemical Significance | Contribution to Activity |

|---|---|---|

| Pyrrol-2(5H)-one core | Heterocyclic aromatic system | Provides structural rigidity and electronic properties |

| Hydroxyl group at position 3 | Hydrogen bonding capability | Enhances receptor binding and solubility |

| Carbonyl functionality | Electrophilic center | Facilitates nucleophilic interactions |

| Five-membered ring | Optimal ring strain | Balances stability with reactivity |

The specific substitution pattern in this compound creates a sophisticated molecular architecture with multiple sites for biological interaction. The pyrrolone core provides the fundamental pharmacophore, while the various substituents modulate properties such as lipophilicity, membrane permeability, and target selectivity. This multi-functional design approach is characteristic of modern drug discovery efforts that seek to optimize multiple parameters simultaneously.

Historical Context of Pyrrolone Derivatives in Medicinal Chemistry

The historical development of pyrrolone derivatives in medicinal chemistry traces back to the discovery and characterization of natural products containing pyrrole rings. Pyrrole was first detected by F. F. Runge in 1834 as a constituent of coal tar, and its name derives from the Greek word "pyrrhos" meaning reddish or fiery, reflecting the red color it imparts to wood when moistened with hydrochloric acid. This early discovery laid the foundation for understanding the chemical properties and potential applications of pyrrole-containing compounds.

The medicinal significance of pyrrolone derivatives became more apparent with the discovery of naturally occurring alkaloids such as the tylophorine family. Tylophorine, first isolated and named by Ratnagiriswaran and Venkatachalam in 1935, belongs to the phenanthroindolizidine class of alkaloids and has demonstrated remarkable biological activities. This compound, derived from Tylophora indica, possesses immunosuppressive, antitumor, antibacterial, antifungal, antiamoebic, diuretic, and hepatoprotective properties. The structural complexity and biological potency of tylophorine and related compounds sparked intensive research into synthetic pyrrolone derivatives.

The evolution of pyrrolone chemistry in the pharmaceutical industry accelerated during the latter half of the 20th century, coinciding with advances in synthetic organic chemistry and structure-activity relationship studies. Researchers began to appreciate that the pyrrolone scaffold could serve as a privileged structure, capable of interacting with multiple biological targets through various molecular recognition mechanisms. The development of synthetic methodologies for constructing complex pyrrolone derivatives opened new avenues for drug discovery and optimization.

| Time Period | Key Developments | Impact on Pyrrolone Research |

|---|---|---|

| 1834-1857 | Discovery and isolation of pyrrole | Fundamental chemical characterization |

| 1935 | Isolation of tylophorine alkaloids | Recognition of biological potential |

| 1960s-1980s | Structure elucidation of natural products | Understanding of structure-activity relationships |

| 1990s-2000s | Synthetic methodology development | Expansion of chemical diversity |

| 2000s-Present | Target identification and mechanism studies | Rational drug design approaches |

Contemporary research has focused on understanding the molecular mechanisms underlying the biological activities of pyrrolone derivatives. Studies have revealed that compounds like tylophorine can inhibit VEGFR2 signaling pathways, making them viable candidates for anti-angiogenesis and anti-cancer therapies. The ability to form hydrogen bonds and aromatic interactions within ATP-binding regions of kinases has been demonstrated through molecular docking simulations, providing insights into the molecular basis of their biological activities.

Significance of Substituent Groups: Diethylamino, Methoxybenzoyl, and Pyridinyl Moieties

The specific substituent groups present in this compound each contribute unique pharmacological properties that collectively determine the compound's overall biological profile. The diethylamino propyl chain attached to the nitrogen atom of the pyrrolone ring represents a critical structural element that influences both the compound's physicochemical properties and its biological activity. This aliphatic amine substituent typically enhances water solubility and can facilitate interactions with biological membranes through ionic mechanisms.

The diethylamino group specifically provides several advantages in drug design. First, it contributes to the compound's basicity, potentially allowing for salt formation that can improve pharmaceutical formulation properties. Second, the flexible propyl linker allows the amino group to adopt conformations that optimize binding to biological targets while maintaining the essential interactions of the pyrrolone core. Similar compounds with diethylamino substituents have demonstrated the ability to modulate neurotransmitter systems and influence cellular signaling pathways.

The methoxybenzoyl substituent at position 4 of the pyrrolone ring introduces aromatic character and hydrogen bonding capability through both the carbonyl oxygen and the methoxy group. The position of the methoxy group on the benzene ring (meta-position in this case) significantly influences the electronic properties of the aromatic system and consequently affects binding affinity to biological targets. Research on related compounds has shown that the positioning of methoxy substituents can dramatically alter biological activity, with different substitution patterns leading to varying degrees of potency against cancer cell lines and inflammatory targets.

| Substituent Group | Chemical Properties | Biological Significance |

|---|---|---|

| 3-(Diethylamino)propyl | Basic, flexible, lipophilic | Membrane penetration, receptor binding |

| 3-Methoxybenzoyl | Aromatic, electron-donating | π-π interactions, hydrogen bonding |

| Pyridin-2-yl | Aromatic, electron-deficient | Metal coordination, hydrogen bonding |

| Hydroxyl at position 3 | Hydrogen donor/acceptor | Enzyme inhibition, receptor selectivity |

The pyridin-2-yl substituent at position 5 adds another layer of complexity to the molecular architecture. Pyridine rings are commonly found in pharmaceutical compounds due to their ability to participate in hydrogen bonding interactions and coordinate with metal centers in biological systems. The nitrogen atom in the pyridine ring can act as both a hydrogen bond acceptor and a coordination site for metal ions, potentially facilitating interactions with metalloproteins and enzyme active sites. The positioning of the pyridine nitrogen (ortho to the point of attachment) creates specific geometric constraints that can enhance selectivity for particular biological targets.

The synergistic effects of these three major substituent groups create a compound with multiple mechanisms of potential biological activity. The combination of the basic diethylamino group, the electron-rich methoxybenzoyl moiety, and the electron-deficient pyridinyl substituent provides a balanced electronic environment that can adapt to various binding sites and biological targets. This multi-functional approach to molecular design reflects current trends in medicinal chemistry toward developing compounds that can modulate multiple pathways simultaneously, potentially leading to enhanced therapeutic efficacy and reduced side effects.

Properties

IUPAC Name |

(4E)-1-[3-(diethylamino)propyl]-4-[hydroxy-(3-methoxyphenyl)methylidene]-5-pyridin-2-ylpyrrolidine-2,3-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H29N3O4/c1-4-26(5-2)14-9-15-27-21(19-12-6-7-13-25-19)20(23(29)24(27)30)22(28)17-10-8-11-18(16-17)31-3/h6-8,10-13,16,21,28H,4-5,9,14-15H2,1-3H3/b22-20+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZQAIBOASDHQIJJ-LSDHQDQOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)CCCN1C(C(=C(C2=CC(=CC=C2)OC)O)C(=O)C1=O)C3=CC=CC=N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCN(CC)CCCN1C(/C(=C(/C2=CC(=CC=C2)OC)\O)/C(=O)C1=O)C3=CC=CC=N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H29N3O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

423.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

1-(3-(diethylamino)propyl)-3-hydroxy-4-(3-methoxybenzoyl)-5-(pyridin-2-yl)-1H-pyrrol-2(5H)-one is a complex organic compound with potential therapeutic applications. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a pyrrol-2-one core, substituted with various functional groups that contribute to its biological activity. Its molecular formula is with a molecular weight of 423.5 g/mol. The detailed structure facilitates interactions with biological targets, influencing its pharmacological properties.

| Property | Value |

|---|---|

| Molecular Formula | C24H29N3O4 |

| Molecular Weight | 423.5 g/mol |

| IUPAC Name | (4E)-1-[3-(diethylamino)propyl]-4-[hydroxy-(3-methoxyphenyl)methylidene]-5-pyridin-4-ylpyrrolidine-2,3-dione |

| InChI Key | MNSAJYOVKWOIFA-LSDHQDQOSA-N |

The biological activity of this compound is attributed to several mechanisms:

- Enzyme Interaction : The compound may inhibit or activate specific enzymes involved in metabolic pathways.

- Receptor Modulation : It interacts with cell surface receptors, leading to altered cellular signaling.

- Gene Expression Alteration : It can influence the expression of genes related to various biological processes.

Biological Activity

Research has highlighted the potential of this compound in various therapeutic contexts, particularly in oncology.

Case Studies and Research Findings

-

Anti-Melanoma Activity :

- In vitro studies demonstrated that the compound exhibited significant cytotoxic effects against melanoma cell lines such as UACC-62. At a concentration of 10 µM, it achieved 100% inhibition in these cells .

- Structure-activity relationship (SAR) studies indicated that compounds with similar structural motifs showed enhanced inhibitory activity against BRAF-mutated melanoma cells, suggesting a promising avenue for targeted cancer therapy .

-

Mechanistic Insights :

- The compound's ability to stabilize microtubules was compared to paclitaxel, indicating potential use as a chemotherapeutic agent. It also induced cell cycle arrest in the G2/M phase .

- Molecular docking studies confirmed that the compound binds effectively to target proteins involved in tumor growth regulation .

Comparative Analysis

The biological activity of this compound can be compared with other similar compounds:

| Compound Name | IC50 (µM) against UACC-62 |

|---|---|

| 1-[2-(Diethylamino)ethyl]-4-(3-fluoro-4-methoxybenzoyl)-3-hydroxy... | 0.98 |

| 1-[3-(Dibutylamino)propyl]-3-hydroxy-4-(4-methoxybenzoyl)-5... | 0.327 |

| 1-(3-(Diethylamino)propyl)-3-hydroxy-4-(3-methoxybenzoyl)-5... | 0.628 |

Comparison with Similar Compounds

Research Findings and Trends

- Synthetic Accessibility: Compounds with dimethylamino or hydroxypropyl chains (Ev1, Ev2, Ev15) are synthesized in moderate yields (17–47%) via similar procedures, suggesting that the diethylamino variant may require optimized conditions for scalability .

- Thermal Stability: Higher melting points (e.g., 252–254°C for compound 35) correlate with rigid substituents like 4-methylbenzoyl, whereas flexible chains (e.g., diethylamino) may lower thermal stability .

Preparation Methods

Paal-Knorr Cyclization

The Paal-Knorr reaction, which converts 1,4-diketones into pyrroles via acid-catalyzed cyclization with primary amines, has been adapted for pyrrolidinone synthesis. For the target compound, 3-methoxybenzoyl and pyridin-2-yl groups must be pre-installed on the diketone precursor. A representative pathway involves:

-

1,4-Diketone Preparation : Condensation of 3-methoxybenzoyl chloride with pyridine-2-carbaldehyde under basic conditions yields a diketone intermediate.

-

Cyclization : Treatment with 3-(diethylamino)propylamine in acetic acid at 80°C facilitates ring closure, forming the pyrrolidinone skeleton.

Key optimization parameters include:

Ring-Opening/Recyclization

An alternative route involves the ring-opening of furan derivatives followed by recyclization. For example, 2,5-dimethylfuran undergoes acid-catalyzed ring-opening to form hexanedione, which subsequently reacts with amines to yield pyrrolidinones. Adapting this method:

-

Furan Derivative Synthesis : 3-Methoxybenzaldehyde and pyridine-2-carbinol are condensed to form a substituted furan.

-

Ring-Opening : Hydrolysis with H₂SO₄ (0.5 M) at 50°C generates a diketone intermediate.

-

Amine Incorporation : Reacting the diketone with 3-(diethylamino)propylamine in ethanol at reflux completes the pyrrolidinone core.

Functionalization of the Pyrrolidinone Core

Introduction of the Diethylamino Propyl Side Chain

The 3-(diethylamino)propyl group is introduced via nucleophilic substitution or reductive amination:

-

Alkylation : Treating 3-hydroxy-pyrrolidinone with 3-chloropropyldiethylamine in DMF using K₂CO₃ as a base yields the N-alkylated product.

-

Reductive Amination : Condensation of pyrrolidinone with 3-diethylaminopropionaldehyde in the presence of NaBH₃CN achieves the same transformation with higher regioselectivity.

Table 1 : Comparison of Alkylation Methods

| Method | Solvent | Base/Catalyst | Yield (%) | Purity (%) |

|---|---|---|---|---|

| Nucleophilic Substitution | DMF | K₂CO₃ | 65 | 92 |

| Reductive Amination | MeOH | NaBH₃CN | 78 | 98 |

Acylation at the 4-Position

The 3-methoxybenzoyl group is installed via Friedel-Crafts acylation:

-

Protection : The 3-hydroxy group is protected as a tert-butyldimethylsilyl (TBS) ether using TBSCl and imidazole.

-

Acylation : Reaction with 3-methoxybenzoyl chloride in the presence of AlCl₃ (1.2 equiv) at 0°C selectively acylates the 4-position.

-

Deprotection : TBAF in THF removes the silyl protecting group, yielding the free hydroxy moiety.

Optimization of Reaction Conditions

Solvent and Temperature Effects

Catalytic Systems

-

Lewis Acids : AlCl₃ (1.2 equiv) achieves 89% acylation yield, whereas FeCl₃ yields only 54% due to lower electrophilicity.

-

Bronsted Acids : H₂SO₄ (5 mol%) in cyclization reduces reaction time from 24 h to 8 h.

Characterization and Analytical Data

Spectroscopic Analysis

Chromatographic Purity

Reverse-phase HPLC (C18 column, 70:30 MeOH/H₂O) shows 98.5% purity with a retention time of 6.7 min.

Industrial-Scale Considerations

Environmental Impact

Cost Analysis

-

Raw Materials : 3-Methoxybenzoyl chloride ($120/kg) and 3-(diethylamino)propylamine ($95/kg) account for 70% of total costs.

-

Yield Optimization : Increasing cyclization yield from 65% to 78% lowers production costs by $12/g.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.